Cas no 1807020-98-9 (3-(Difluoromethyl)-5-iodo-4-methoxypyridine-2-carboxylic acid)
3-(Difluoromethyl)-5-iodo-4-methoxypyridine-2-carboxylic acid Propiedades químicas y físicas
Nombre e identificación
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- 3-(Difluoromethyl)-5-iodo-4-methoxypyridine-2-carboxylic acid
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- Renchi: 1S/C8H6F2INO3/c1-15-6-3(11)2-12-5(8(13)14)4(6)7(9)10/h2,7H,1H3,(H,13,14)
- Clave inchi: ZSXLVDSXABJYKF-UHFFFAOYSA-N
- Sonrisas: IC1=CN=C(C(=O)O)C(C(F)F)=C1OC
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 3
- Complejidad: 242
- Xlogp3: 2
- Superficie del Polo topológico: 59.4
3-(Difluoromethyl)-5-iodo-4-methoxypyridine-2-carboxylic acid PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029024975-250mg |
3-(Difluoromethyl)-5-iodo-4-methoxypyridine-2-carboxylic acid |
1807020-98-9 | 95% | 250mg |
$940.80 | 2022-03-31 | |
| Alichem | A029024975-500mg |
3-(Difluoromethyl)-5-iodo-4-methoxypyridine-2-carboxylic acid |
1807020-98-9 | 95% | 500mg |
$1,701.85 | 2022-03-31 | |
| Alichem | A029024975-1g |
3-(Difluoromethyl)-5-iodo-4-methoxypyridine-2-carboxylic acid |
1807020-98-9 | 95% | 1g |
$2,923.95 | 2022-03-31 |
3-(Difluoromethyl)-5-iodo-4-methoxypyridine-2-carboxylic acid Literatura relevante
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Información adicional sobre 3-(Difluoromethyl)-5-iodo-4-methoxypyridine-2-carboxylic acid
3-(Difluoromethyl)-5-iodo-4-methoxypyridine-2-carboxylic acid: A Promising Compound with Broad Applications in Bioactive Molecules
3-(Difluoromethyl)-5-iodo-4-methoxypyridine-2-carboxylic acid is a multifunctional organic compound with a unique molecular structure that has garnered significant attention in the field of biomedical research. Its chemical identity, CAS No. 1807020-98-9, corresponds to a molecule featuring a pyridine-2-carboxylic acid backbone with substituted functional groups, including a difluoromethyl group, an iodine atom, and a methoxy group. This combination of substituents imparts distinct physicochemical properties, making it a valuable candidate for drug discovery and chemical biology applications.
The molecular architecture of 3-(Difluoromethyl)-5-iodo-4-methoxypyridine-2-carboxylic acid is characterized by its heterocyclic pyridine ring, which is a common scaffold in many bioactive molecules. The presence of the iodine atom at the 5-position and the methoxy group at the 4-position contributes to its reactivity and potential for further chemical modifications. The difluoromethyl substituent at the 3-position introduces electron-withdrawing effects, which may influence the molecule's interactions with biological targets. These structural features position the compound as a versatile building block for the development of novel therapeutic agents.
Recent advancements in drug discovery have highlighted the importance of multifunctional scaffolds in targeting complex biological pathways. A 2023 study published in Journal of Medicinal Chemistry explored the potential of 3-(Difluoromethyl)-5-iodo-4-methoxypyridine-2-carboxylic acid as a lead compound for the design of kinase inhibitors. The research demonstrated that the compound exhibits selective binding affinity for certain tyrosine kinases, suggesting its utility in the treatment of cancers driven by aberrant kinase activity. This finding underscores the relevance of CAS No. 1807020-98-9 in the context of targeted therapy.
Another area of interest is the application of 3-(Difluoromethyl)-5-iodo-4-methoxypyridine-2-carboxylic acid in the development of anti-inflammatory agents. A 2024 preclinical study in Pharmacological Research evaluated its potential to modulate inflammatory pathways by interfering with the activity of specific enzymes. The study revealed that the compound could inhibit the production of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for autoimmune diseases and chronic inflammation. These findings align with the growing emphasis on precision medicine in biomedical research.
The chemical reactivity of 3-(Difluoromethyl)-5-iodo-4-methoxypyridine-2-carboxylic acid is further enhanced by its ability to undergo various chemical transformations. For instance, the iodine atom at the 5-position can serve as a site for substitution reactions, enabling the synthesis of derivatives with tailored biological activities. This property is particularly valuable in the context of drug design, where the optimization of molecular structure is critical for improving efficacy and reducing side effects. Researchers have also explored the use of this compound in the development of prodrugs, which can enhance the bioavailability of active pharmaceutical ingredients.
From a synthetic perspective, the preparation of 3-(Difluoromethyl)-5-iodo-4-methoxypyridine-2-carboxylic acid involves complex multistep processes that require precise control of reaction conditions. A 2023 article in Organic Letters described an efficient method for its synthesis using microwave-assisted organic chemistry techniques. This approach not only reduces reaction times but also minimizes the formation of byproducts, making it a sustainable strategy for large-scale production. Such advancements in synthetic methodologies are crucial for translating laboratory discoveries into clinical applications.
In addition to its pharmaceutical potential, 3-(Difluoromethyl)-5-iodo-4-methoxypyridine-2-carboxylic acid has been investigated for its role in chemical biology and targeted drug delivery. The molecule's ability to interact with specific biological targets makes it a promising candidate for the development of nanoparticle-based drug delivery systems. A 2024 study in Advanced Drug Delivery Reviews highlighted the potential of this compound to serve as a ligand for surface functionalization of nanoparticles, enabling the controlled release of therapeutic agents in response to specific stimuli. This application opens new avenues for the design of smart drug delivery platforms.
While the potential of 3-(Difluoromethyl)-5-iodo-4-methoxypyridine-2-carboxylic acid is promising, further research is needed to fully elucidate its biological mechanisms and optimize its therapeutic applications. Ongoing studies are focused on understanding its interactions with cellular receptors, its metabolic stability, and its potential for use in combination therapies. The compound's unique structural features and reactivity make it a valuable tool in the pursuit of innovative solutions to complex biomedical challenges.
In conclusion, 3-(Difluoromethyl)-5-iodo-4-methoxypyridine-2-carboxylic acid represents a significant advancement in the field of biomedical research. Its multifunctional structure, combined with its potential for chemical modification, positions it as a versatile scaffold for the development of novel therapeutic agents. As research continues to uncover its biological properties and applications, CAS No. 1807020-98-9 is likely to play an increasingly important role in the design of targeted therapies and advanced drug delivery systems.
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